

Physical and chemical properties of 6-Fluoropyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoropyridine-2-sulfonyl chloride

Cat. No.: B151056

[Get Quote](#)

An In-depth Technical Guide to **6-Fluoropyridine-2-sulfonyl chloride**: Properties, Synthesis, and Applications

Abstract

6-Fluoropyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, conferred by the pyridine ring, a fluorine substituent, and a highly reactive sulfonyl chloride moiety, make it an indispensable reagent for the synthesis of complex sulfonamides and other sulfur(VI)-containing molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a particular focus on its role in drug discovery. Furthermore, it outlines a representative synthetic protocol and details critical safety and handling procedures essential for its use in a research and development setting.

Introduction: A Versatile Tool for Drug Discovery

The confluence of a pyridine core, a fluorine atom, and a sulfonyl chloride functional group makes **6-Fluoropyridine-2-sulfonyl chloride** (CAS No. 128583-07-3) a reagent of significant interest to researchers and drug development professionals.^[1] The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets.^[2]

The true synthetic power of this molecule, however, lies in the sulfonyl chloride group (-SO₂Cl). This moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.^{[3][4]} The sulfonamide functional group is a cornerstone of pharmacology, found in antibacterial agents, diuretics, anticonvulsants, and kinase inhibitors. Therefore, **6-Fluoropyridine-2-sulfonyl chloride** serves as a direct and efficient handle for introducing the fluoropyridyl motif into potential drug candidates, enabling the exploration of new chemical space and the optimization of lead compounds.

Physicochemical and Computational Properties

A precise understanding of the physical and computational properties of a reagent is fundamental to its effective application in synthesis. Key data for **6-Fluoropyridine-2-sulfonyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	128583-07-3	[1] [5]
Molecular Formula	C ₅ H ₃ ClFNO ₂ S	[1] [6]
Molecular Weight	195.60 g/mol	[1] [6]
Appearance	Typically a solid (though may vary by purity)	[7]
Purity	Commonly available at $\geq 97\%$ or $\geq 98\%$	[1] [5]
Melting Point	Not consistently reported; may decompose upon heating.	[5]
Boiling Point	Not reported; likely to decompose under vacuum distillation.	[5]
Solubility	Expected to be soluble in aprotic organic solvents (e.g., CH ₂ Cl ₂ , THF, Ethyl Acetate); reacts with protic solvents (e.g., water, alcohols).	
InChIKey	ZYYNYUDHGGZBOB-UHFFFAOYSA-N	[8]
SMILES	O=S(C1=NC(F)=CC=C1)(Cl)=O	[1]
LogP (predicted)	1.1 - 2.2	[1] [5]
Topological Polar Surface Area (TPSA)	47.03 Å ² (ChemScene) / 55.41 Å ² (Chemsoc)	[1] [5]

Note on Physical Properties: The lack of definitive melting and boiling point data in common databases is typical for reactive heterocyclic sulfonyl chlorides, which can exhibit thermal instability.[\[5\]](#) Empirical determination via techniques like Differential Scanning Calorimetry (DSC) is recommended if a precise melting point is required.

Molecular Structure Diagram

Caption: 2D Structure of **6-Fluoropyridine-2-sulfonyl chloride**.

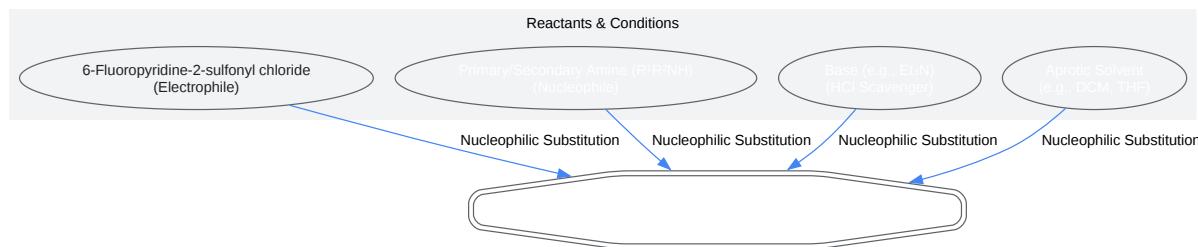
Spectroscopic Profile: Confirming Identity and Purity

Spectroscopic analysis is crucial for verifying the structure and purity of **6-Fluoropyridine-2-sulfonyl chloride** before its use in synthesis.[9]

- ^1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The signals will correspond to the three protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing sulfonyl chloride group and the electronegative fluorine atom. The proton at the C4 position will likely appear as a triplet, coupled to the adjacent C3 and C5 protons. The C3 and C5 protons will appear as multiplets, showing coupling to each other and to the fluorine atom (JHF).
- ^{13}C NMR: The carbon spectrum will display five distinct signals for the pyridine ring carbons. The carbon attached to the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (^1JCF), which is highly characteristic. The carbon attached to the sulfonyl chloride group (C2) will be significantly downfield.
- IR Spectroscopy: Infrared spectroscopy is an excellent tool for confirming the presence of the sulfonyl chloride functional group. Strong characteristic absorption bands are expected for the asymmetric and symmetric S=O stretching vibrations, typically appearing in the regions of $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$, respectively.[10]
- Mass Spectrometry: The mass spectrum should show a molecular ion (M^+) peak corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an $(\text{M}+2)^+$ peak that is approximately one-third the intensity of the M^+ peak, corresponding to the ^{37}Cl isotope.[10]

Chemical Properties and Reactivity

The synthetic utility of **6-Fluoropyridine-2-sulfonyl chloride** is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group.


Nucleophilic Substitution at Sulfur

The primary reaction pathway involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. This reaction is highly efficient and forms the basis for its application in creating diverse molecular libraries.

- Reaction with Amines (Sulfonamide Formation): This is the most common application. The reagent reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct, yielding the corresponding sulfonamides. The reaction is often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.
- Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols can react to form sulfonate esters. While less common in drug discovery than sulfonamides, sulfonate esters are valuable intermediates in organic synthesis.
- Reaction with Water (Hydrolysis): The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This necessitates careful handling and storage under anhydrous conditions.

Influence of the Fluoropyridine Ring

The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom at the 6-position increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles compared to simple benzenesulfonyl chlorides.

[Click to download full resolution via product page](#)

Caption: Workflow for Sulfonamide Synthesis.

Synthesis and Manufacturing

While **6-Fluoropyridine-2-sulfonyl chloride** is commercially available from numerous suppliers, understanding its synthesis is valuable for process development and cost analysis. A common and effective method for preparing heteroaromatic sulfonyl chlorides is through the oxidative chlorination of the corresponding thiol or the chlorination of a sulfonic acid salt.

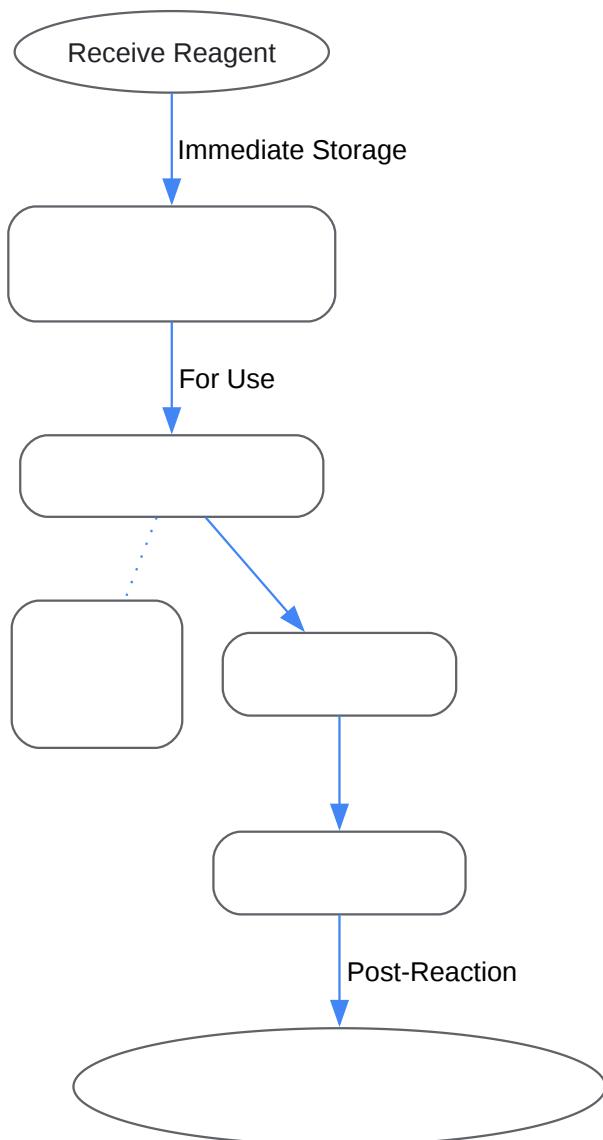
Representative Synthetic Protocol

The following protocol is a representative, field-proven method adapted from general procedures for the synthesis of heteroaromatic sulfonyl chlorides.^[11] Causality: The choice of an oxidative chlorination route is often preferred for its efficiency and the accessibility of the starting thiol, which can be prepared from 2,6-difluoropyridine.

Step 1: Preparation of 6-Fluoropyridine-2-thiol

- 2,6-Difluoropyridine is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like DMF or NMP. The greater lability of the fluorine at the 2-position (alpha to nitrogen) facilitates selective substitution.

Step 2: Oxidative Chlorination to **6-Fluoropyridine-2-sulfonyl chloride**


- System Inertness: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable solvent system, such as a biphasic mixture of dichloromethane (DCM) and aqueous hydrochloric acid (HCl). The system is purged with nitrogen. Rationale: Maintaining an inert atmosphere is critical to prevent unwanted side reactions.
- Thiol Suspension: The 6-Fluoropyridine-2-thiol from Step 1 is added to the flask, and the mixture is cooled to between -10 °C and 0 °C using an ice-salt or acetone/dry ice bath. Rationale: The reaction is highly exothermic, and low temperatures are essential to control the reaction rate and prevent degradation of the product.
- Oxidant Addition: An aqueous solution of sodium hypochlorite (NaOCl, bleach) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Rationale: NaOCl in the presence of HCl generates in situ chlorine (Cl₂), which acts as the oxidizing and chlorinating agent, converting the thiol directly to the sulfonyl chloride.

- Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, the layers are separated. The aqueous layer is extracted with fresh DCM. The combined organic layers are washed sequentially with a cold, dilute sodium bisulfite solution (to quench any excess oxidant), water, and finally brine. Rationale: This washing sequence removes impurities and residual reagents, ensuring a cleaner crude product.
- Isolation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo at low temperature (<30 °C). Rationale: Product instability requires removal of the solvent under mild conditions to prevent decomposition. The crude product can be purified by crystallization or flash chromatography if necessary.

Safety, Handling, and Storage

Due to its reactivity, **6-Fluoropyridine-2-sulfonyl chloride** must be handled with appropriate precautions. Information is derived from multiple safety data sheets (SDS).[\[5\]](#)[\[6\]](#)

- Hazards: The compound is classified as corrosive and an irritant. It can cause skin irritation, serious eye irritation/damage, and respiratory irritation.[\[6\]](#) Contact with water liberates toxic gas (HCl).
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use spark-proof tools.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is often -20°C to preserve long-term stability.[\[1\]](#) Store away from moisture, strong bases, and oxidizing agents.

[Click to download full resolution via product page](#)

Caption: Recommended Workflow for Safe Handling and Storage.

Conclusion

6-Fluoropyridine-2-sulfonyl chloride is a high-value, reactive intermediate that serves as a powerful tool for synthetic and medicinal chemists. Its ability to efficiently form sulfonamides allows for the facile introduction of the desirable 6-fluoropyridine moiety into complex molecules. While its reactivity demands careful handling and storage, a thorough understanding of its properties, as detailed in this guide, enables researchers to leverage its full synthetic potential in the pursuit of novel therapeutics.

References

- Chemsoc. **6-fluoropyridine-2-sulfonyl chloride** | CAS#:128583-07-3. [Link]
- Supplementary Information, Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]
- PubChemLite. 6-chloro-2-fluoropyridine-3-sulfonyl chloride (C5H2Cl2FNO2S). [Link]
- PrepChem.com. Synthesis of 6-Fluoropyridine-2-sulfonamide. [Link]
- Barreiro, G. et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. *Angewandte Chemie*. [Link]
- PubChemLite. **6-fluoropyridine-2-sulfonyl chloride** (C5H3ClFNO2S). [Link]
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- PubChem. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675. [Link]
- National Center for Biotechnology Information. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. [Link]
- Capot Chemical. MSDS of **6-fluoropyridine-2-sulfonyl chloride**. [Link]
- MDPI. (2023).
- PubChem. 3-Fluoro-6-methylpyridine-2-sulfonyl chloride | C6H5ClFNO2S | CID 164134461. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-FLUOROPYRIDINE-2-SULFONYL CHLORIDE(128583-07-3) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride () for sale [vulcanchem.com]
- 4. 6-fluoropyridine-2-sulfonyl chloride | CAS#:128583-07-3 | Chemsoc [chemsrc.com]
- 5. capotchem.cn [capotchem.cn]
- 6. prepchem.com [prepchem.com]
- 7. 6-FLUOROPYRIDINE-2-SULFONYL CHLORIDE CAS#: 128583-07-3 [m.chemicalbook.com]

- 8. 128583-07-3|6-Fluoropyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
- 11. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Fluoropyridine-2-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151056#physical-and-chemical-properties-of-6-fluoropyridine-2-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com